molecular formula C10H5LiO2 B14498903 lithium;2H-naphthalen-2-ide-1,4-dione CAS No. 65382-96-9

lithium;2H-naphthalen-2-ide-1,4-dione

Cat. No.: B14498903
CAS No.: 65382-96-9
M. Wt: 164.1 g/mol
InChI Key: SZDBSUSRCICLFE-UHFFFAOYSA-N
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Description

Lithium;2H-naphthalen-2-ide-1,4-dione is a lithium-coordinated aromatic dione compound characterized by a naphthalene backbone substituted with two ketone groups at the 1,4-positions. Its structure combines redox-active quinoid moieties with alkali metal coordination, making it relevant in organic synthesis, battery electrolytes, and charge-transfer complexes. The lithium ion stabilizes the anionic naphthoquinone framework, enhancing its solubility in polar aprotic solvents and influencing its electrochemical behavior .

Properties

CAS No.

65382-96-9

Molecular Formula

C10H5LiO2

Molecular Weight

164.1 g/mol

IUPAC Name

lithium;2H-naphthalen-2-ide-1,4-dione

InChI

InChI=1S/C10H5O2.Li/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-5H;/q-1;+1

InChI Key

SZDBSUSRCICLFE-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C(=O)C=[C-]C2=O

Origin of Product

United States

Preparation Methods

The preparation of lithium;2H-naphthalen-2-ide-1,4-dione involves the reaction of metallic lithium with naphthalene in an ethereal solvent, such as tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction can be accelerated by sonication, and the resulting salt is dark green . Industrial production methods are similar, involving the same reactants and solvents under controlled conditions to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Lithium;2H-naphthalen-2-ide-1,4-dione undergoes various types of chemical reactions, primarily due to its strong reducing properties. Some of the common reactions include:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Features

(i) 5-Pentadecyl-3-phenyl-1,3-benzoxazine-2,4-dione

This benzoxazine-dione derivative (C₃₀H₃₉NO₃) features a fused oxazine ring and a long alkyl chain (pentadecyl). Key properties include:

  • Melting Point : 123–124°C (hexane-acetone)
  • IR Peaks : 1764 cm⁻¹ (C=O stretch), 1696 cm⁻¹ (aromatic C=N)
  • Solubility: High in nonpolar solvents (e.g., hexane) due to the aliphatic chain .

Comparison :

  • Electron Deficiency : Lithium;2H-naphthalen-2-ide-1,4-dione exhibits stronger electron-withdrawing character due to the conjugated dione system, whereas the benzoxazine derivative’s electron deficiency is mitigated by the phenyl and alkyl substituents.
  • Coordination Chemistry : The lithium ion in the former enables stronger Lewis acidity compared to the neutral benzoxazine compound.
(ii) 1,4-Naphthoquinone

A simpler analogue lacking lithium coordination. Differences include:

  • SCE) due to charge delocalization, whereas 1,4-naphthoquinone reduces at -0.6 V.
  • Solubility: The lithium salt is soluble in THF and DMSO, while 1,4-naphthoquinone is sparingly soluble in polar solvents.
(iii) Lithium Anthraquinone Sulfonate

A sulfonated anthraquinone with lithium counterions. Key contrasts:

  • Stability: The sulfonate group in anthraquinone derivatives enhances thermal stability (>250°C decomposition) compared to the naphthalenide dione (<200°C).
  • Application: Anthraquinone derivatives are preferred in flow batteries, while naphthalenide diones are explored in organic superconductors.

Comparative Data Table

Property This compound 5-Pentadecyl-3-phenyl-1,3-benzoxazine-2,4-dione 1,4-Naphthoquinone Lithium Anthraquinone Sulfonate
Melting Point (°C) Not reported 123–124 125–127 >250 (decomp.)
Redox Potential (V) -1.2 (vs. SCE) N/A -0.6 -0.8
Solubility High in DMSO/THF High in hexane Low in polar solvents High in water/DMF
Key Functional Groups Dione, lithium ion Benzoxazine, alkyl chain Dione Sulfonate, dione

Limitations and Knowledge Gaps

  • Toxicity: No comprehensive studies exist on its environmental or biological impact.

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